1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.
Scientific Research Applications
Beta-Adrenergic Properties
- Synthesis of Analogs with Beta-Adrenergic Activity : Studies have synthesized analogs like 1-methyl-1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, revealing beta1-blocking activity and selective beta-adrenergic properties (Miller et al., 1977). Another study synthesized a positional isomer, noting its effective antiaggregatory agent properties in platelet-rich plasma preparations (Miller et al., 1980).
Chromatographic Techniques
- Enantiomer Separation : Enantiomers of 6,7-dihydroxy-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride have been separated through diastereoisomeric salt formation and chromatographic methods, indicating significant advantages of chromatographic resolution over traditional methods (Zsadon et al., 1987).
Pharmacological Effects
- Bronchodilator and Cardiovascular Effects : The compound has shown potential as a bronchodilator in both in vitro and in vivo tests. It was found to be significantly more active than other bronchodilators, indicating its usefulness in respiratory therapy (Yamato et al., 1967). Additionally, its effects on the cardiovascular system have been studied, with findings suggesting potent cardiovascular actions (Sato et al., 1967).
Chemical Synthesis and Evaluation
- Synthesis and Evaluation : The synthesis of derivatives of this compound has been explored extensively. Studies have evaluated its pharmacological effects, particularly focusing on beta-adrenoceptor preparations, indicating its potential in various pharmacological applications (Miller et al., 1975).
Properties
CAS No. |
38085-10-8 |
---|---|
Molecular Formula |
C19H24ClNO4 |
Molecular Weight |
365.8 g/mol |
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C19H23NO4.ClH/c1-22-17-9-12(10-18(23-2)19(17)24-3)8-16-15-5-4-14(21)11-13(15)6-7-20-16;/h4-5,9-11,16,20-21H,6-8H2,1-3H3;1H |
InChI Key |
HTLHJNVXKYJRTH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl |
38085-10-8 | |
Synonyms |
AQ 110 AQ-110 AQ110 AQL 208 AQL-208 AQL208 CV 705 CV-705 CV705 Tetroquinol Tretoquinol Tretoquinol Hydrochloride Tretoquinol Hydrochloride Anhydrous Tretoquinol Hydrochloride, (S)-Isomer Tretoquinol-(R) Tretoquinol-(S) HCl Trimethoquinol Trimetoquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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